molecular formula C16H12F2N4O2 B13362953 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13362953
M. Wt: 330.29 g/mol
InChI Key: LOPLMIUBWCNXOS-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenylboronic acid or methoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, boronic acids, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

    Medicine: The compound has potential therapeutic applications, such as in the development of antifungal, antibacterial, or anticancer agents.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The difluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)ethanone
  • 1-(4-fluorophenyl)-2-phenylethanone
  • 2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone

Uniqueness

1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12F2N4O2

Molecular Weight

330.29 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H12F2N4O2/c1-24-12-5-2-10(3-6-12)20-16(23)15-19-9-22(21-15)11-4-7-13(17)14(18)8-11/h2-9H,1H3,(H,20,23)

InChI Key

LOPLMIUBWCNXOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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